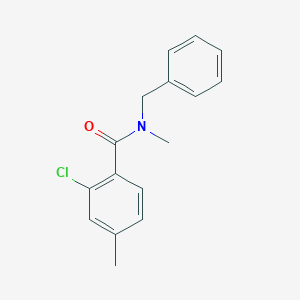![molecular formula C16H15ClN2O2S B5733460 N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1986 by Dr. David W. Grainger and his colleagues at the University of Utah. Since then, D609 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide inhibits PC-PLC by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine to generate diacylglycerol and phosphocholine. This inhibition leads to a decrease in the levels of diacylglycerol, which is a key signaling molecule involved in the activation of various cellular pathways.
Biochemical and Physiological Effects:
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various cellular and animal models. However, there are also limitations to the use of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide in laboratory experiments. It has been shown to have off-target effects on other enzymes, and its inhibitory effects on PC-PLC may be context-dependent.
Zukünftige Richtungen
There are several future directions for research on N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide. One area of interest is the development of more potent and specific inhibitors of PC-PLC. Another area of interest is the investigation of the role of PC-PLC in various cellular processes, including cancer progression, inflammation, and neurodegeneration. Finally, the potential therapeutic applications of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
Conclusion:
In conclusion, N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide is a small molecule inhibitor that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research. While there are limitations to its use in laboratory experiments, N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide remains a valuable tool for investigating the role of PC-PLC in various cellular processes and for developing potential therapeutics for various diseases.
Synthesemethoden
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide involves the reaction of 2-chloroaniline with carbon disulfide to form the corresponding thiourea intermediate, which is then reacted with 4-methylphenoxyacetyl chloride to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been studied for its potential applications in various fields of scientific research. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in the regulation of cellular signaling pathways. This inhibition of PC-PLC has been implicated in the modulation of various cellular processes, including apoptosis, proliferation, and differentiation.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11-6-8-12(9-7-11)21-10-15(20)19-16(22)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWCMRRKMXLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5733409.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)

![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)

![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)


![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)
![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)